molecular formula C14H10F2O2 B7962251 Methyl 4-(2,3-difluorophenyl)benzoate

Methyl 4-(2,3-difluorophenyl)benzoate

Cat. No.: B7962251
M. Wt: 248.22 g/mol
InChI Key: JMYAAMJUYSVQDD-UHFFFAOYSA-N
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Description

Methyl 4-(2,3-difluorophenyl)benzoate is a fluorinated aromatic ester characterized by a benzoate core substituted with a 2,3-difluorophenyl group at the para position. Its synthesis is typically achieved via palladium-catalyzed cyclo-trimerization of methyl 4-(2,3-difluorophenylethynyl)benzoate, yielding rotational isomers (e.g., 13,0 and 12,1) with distinct conformational orientations of the difluorophenyl rings . Key structural features include:

  • Molecular symmetry: The 13,0 isomer exhibits C3-symmetry due to uniform orientation of all three difluorophenyl groups, while 12,1 displays asymmetry with one opposing ring orientation .
  • Spectroscopic properties: <sup>19</sup>F NMR analysis in CDCl3 confirms symmetry differences, with 13,0 showing a single fluorinated environment and 12,1 displaying split signals .
  • Crystallization: The compound typically forms stable crystalline solids, though isomer separation via high-performance liquid chromatography (HPLC) is required due to conformational stability in solution .

This compound serves as a precursor in materials science and pharmaceutical research, particularly in synthesizing complex fluorinated architectures.

Properties

IUPAC Name

methyl 4-(2,3-difluorophenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-18-14(17)10-7-5-9(6-8-10)11-3-2-4-12(15)13(11)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYAAMJUYSVQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(2,3-difluorophenyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(2,3-difluorophenyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Suzuki-Miyaura coupling reaction, where 4-bromo-2,3-difluorobenzene is coupled with methyl 4-boronic acid benzoate in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and safety. For example, the continuous-flow diazotization of m-phenylenediamine followed by the Balz-Schiemann reaction can be employed to produce the difluorobenzene intermediate, which is then esterified to form the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,3-difluorophenyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: 4-(2,3-difluorophenyl)benzoic acid.

    Reduction: 4-(2,3-difluorophenyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(2,3-difluorophenyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(2,3-difluorophenyl)benzoate depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, fluorinated compounds are known to enhance the binding affinity and selectivity of drugs to their targets, potentially leading to improved therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Fluorine Substitution

Compound Name Substituent Pattern Key Properties/Applications Reference
Methyl 4-[4-(2-(2,5-difluorophenyl)quinoline-4-carbonyl)piperazin-1-yl]benzoate (C27) 2,5-Difluorophenyl + quinoline-piperazine chain - 36.3% yield via crystallization in EtOAc
- Enhanced biological activity (likely kinase inhibition due to quinoline moiety)
Methyl 4-(4-{[(2S,3S)-2,3-difluorooctyl]oxy}phenyl)benzoate Difluorooctyloxy chain at para position - Liquid crystalline behavior
- Synthesized via SN2 reaction (K2CO3/tosylate)
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron methyl ester) Triazine-sulfonylurea group - Herbicidal activity (ALS inhibitor)
- High environmental persistence

Key Differences and Implications

Fluorine Substitution Position: 2,3-Difluorophenyl (target compound) vs.

Functional Group Additions: Quinoline-piperazine chain (C27): Introduces hydrogen-bonding and π-π stacking capabilities, favoring biological interactions (e.g., enzyme inhibition) . Difluorooctyloxy chain (): Imparts amphiphilic properties, enabling liquid crystalline phase formation, unlike the rigid aromatic systems of the target compound .

Synthesis Routes :

  • The target compound uses palladium-catalyzed cyclo-trimerization (25°C in toluene), emphasizing mild conditions for isomer control .
  • C27 employs Schotten-Baumann acylation with EtOAc crystallization, prioritizing yield over stereochemical precision .

Applications :

  • Pharmaceuticals : C27 and its analogues target kinase pathways, whereas the target compound’s isomers are explored for symmetry-dependent electronic properties .
  • Agrochemicals : Sulfonylurea derivatives (e.g., metsulfuron methyl ester) leverage triazine groups for herbicidal activity, contrasting with the target compound’s materials-focused applications .

Research Findings and Data

Table 1: Comparative Physicochemical Data

Property Methyl 4-(2,3-difluorophenyl)benzoate (13,0) C27 (2,5-difluorophenyl analogue) Metsulfuron Methyl Ester
Molecular Weight (g/mol) ~488 (calc.) 488.17 (HRMS) 381.36
Yield 5% (13,0 isomer) 36.3% N/A (commercial)
Key Spectroscopy <sup>19</sup>F NMR: Single peak (C3-symmetry) <sup>1</sup>H NMR: Complex aromatic splitting MS/MS fragmentation
Application Materials science, asymmetric catalysis Kinase inhibition Herbicide

Notable Observations:

  • Symmetry vs. Bioactivity: The C3-symmetry of 13,0 enhances its utility in optoelectronic materials, whereas C27’s biological efficacy stems from its quinoline pharmacophore .
  • Environmental Impact : Sulfonylurea derivatives (e.g., metsulfuron) exhibit longer soil half-lives (>30 days) compared to fluorinated benzoates, which degrade faster due to esterase susceptibility .

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